molecular formula C10H8F4O B1297718 2-Fluoro-5-(trifluoromethyl)propiophenone CAS No. 207974-18-3

2-Fluoro-5-(trifluoromethyl)propiophenone

Cat. No. B1297718
M. Wt: 220.16 g/mol
InChI Key: SCKAMDGXXQFMFY-UHFFFAOYSA-N
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Patent
US08093383B2

Procedure details

Slowly add a solution of bromine (3.34 g, 0.95 equiv) in dichloromethane (80.00 mL) to a solution of 2-fluoro-5-(trifluoromethyl)propiophenone (5 g, 22.03 mmol) in dichloromethane (80 mL) is with stirring so that the brown color of bromine just disappears. Wash the reaction mixture with saturated NaHCO3, dry over Na2SO4 and concentrate to provide 6.22 g of crude material.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][CH2:4][C:5]([C:7]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:8]=1[F:17])=[O:6]>ClCCl>[Br:1][CH:4]([CH3:3])[C:5]([C:7]1[CH:12]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:10]=[CH:9][C:8]=1[F:17])=[O:6]

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 g
Type
reactant
Smiles
CCC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the reaction mixture with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=C(C=CC(=C1)C(F)(F)F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.22 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.